molecular formula C12H14O2 B3116672 Benzene, 4-ethynyl-2-methoxy-1-(1-methylethoxy)- CAS No. 218903-25-4

Benzene, 4-ethynyl-2-methoxy-1-(1-methylethoxy)-

Cat. No. B3116672
CAS RN: 218903-25-4
M. Wt: 190.24 g/mol
InChI Key: BHQMEQPRXIHBEE-UHFFFAOYSA-N
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Description

“Benzene, 4-ethynyl-2-methoxy-1-(1-methylethoxy)-” is an aromatic acetylene derivative . It’s also known as "1-Ethynyl-4-methoxy-2-methylbenzene" .


Chemical Reactions Analysis

“Benzene, 4-ethynyl-2-methoxy-1-(1-methylethoxy)-” is known to react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .

Scientific Research Applications

  • Polymer Light-Emitting Electrochemical Cells : The electro-active variant of this compound, 1-methyoxy-4-(2-ethylhexyoxy)benzene (MEH-benzene), is used as an ion carrier and redox shuttle in polymer light-emitting electrochemical cells (LECs). LECs with MEH-PPV can be operated within 10 V without failure, as demonstrated by Yang et al. (2001) in "Polymer light-emitting electrochemical cells with 1-methyoxy-4-(2-ethylhexyoxy)benzene as salt carrier" (Yang et al., 2001).

  • Inifer Mechanism in Cationic Polymerizations : 1,4-Bis(1-methoxy-1-methylethyl)benzene, a derivative, acts as an initiator/transfer agent for cationic polymerizations. Its interaction with BCl3 in CH2Cl2 was studied by Dittmer et al. (1992) in "Basic studies on the inifer mechanism, 2. Interaction of 1,4‐bis(1‐methoxy‐1‐methylethyl)benzene with BCl3 in CH2Cl2" (Dittmer et al., 1992).

  • Synthesis of Acetylene-Terminated Monomers : Douglas and Overend (1994) researched the synthesis of new acetylene-terminated monomers, including 1,1′-(1-methylethylidene)bis[4-(4-ethynylphenyl)methoxy]benzene, which are useful for catalyzed cure studies. This is detailed in "Synthesis of acetylene-terminated monomers: 1,1′-(1-methylethylidene)bis[4-(4-ethynylphenyl)methoxy]benzene 1,3-bis[(4-ethynylphenoxy)methyl]benzene" (Douglas & Overend, 1994).

  • Liquid-Phase Oxidation with Oxygen : Orlińska and Romanowska (2011) explored the oxidation process of 1-methoxy-4-(1-methylethyl)benzene using N-hydroxyphthalimide (NHPI) and transition metal salts as catalysts. The study, titled "N- Hydroxyphthalimide and transition metal salts as catalysts of the liquid-phase oxidation of 1-methoxy-4-(1-methylethyl)benzene with oxygen", demonstrates the effectiveness of this approach (Orlińska & Romanowska, 2011).

  • Electrosynthesis and Characterization of Soluble Poly(Paraphenylenes) : Moustafid et al. (1991) focused on the electrosynthesis and characterization of polymers derived from 1-methoxy-4-ethoxybenzene (PMEP), providing insights into their molecular structure and electrical conductivities. This is detailed in "New soluble poly(2-methoxy-5-alkoxy paraphenylenes). Electrosynthesis and spectroscopic characterization" (Moustafid et al., 1991).

Safety and Hazards

For safety and hazards, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-ethynyl-2-methoxy-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-5-10-6-7-11(14-9(2)3)12(8-10)13-4/h1,6-9H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQMEQPRXIHBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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